

HSK0935: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

[Chengdu, China] – **HSK0935**, a novel investigational compound, has emerged as a potent and highly selective inhibitor of the renal sodium-dependent glucose cotransporter 2 (SGLT2), positioning it as a potential therapeutic agent for the management of type 2 diabetes. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of **HSK0935**, with a focus on its mechanism of action, pharmacological profile, and the experimental methodologies employed in its development.

Core Discovery and Mechanism of Action

HSK0935 was identified and developed by Haisco Pharmaceuticals Group Co., Ltd.[1]. It belongs to a novel class of SGLT2 inhibitors characterized by a unique double ketal 1-methoxy-6,8-dioxabicyclo[3.2.1]octane ring system[1]. The primary mechanism of action of HSK0935 is the selective inhibition of SGLT2, a protein predominantly expressed in the proximal renal tubules responsible for the reabsorption of approximately 90% of glucose from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, HSK0935 reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels. This insulin-independent mechanism offers a promising therapeutic strategy for improving glycemic control in individuals with type 2 diabetes.

In Vitro Pharmacology



The inhibitory potency and selectivity of **HSK0935** against human SGLT2 (hSGLT2) and human SGLT1 (hSGLT1) were evaluated in vitro. The compound demonstrated exceptional potency against hSGLT2 with a half-maximal inhibitory concentration (IC50) of 1.3 nM. Notably, **HSK0935** exhibited high selectivity, with an IC50 for hSGLT1 that was 843-fold higher than for hSGLT2, suggesting a reduced potential for side effects associated with SGLT1 inhibition, such as gastrointestinal adverse events[1].

Table 1: In Vitro Inhibitory Activity of HSK0935

Target	IC50 (nM)	Selectivity (SGLT1/SGLT2)
hSGLT2	1.3	843-fold
hSGLT1	1096	

In Vivo Efficacy

The in vivo efficacy of **HSK0935** was assessed in preclinical animal models, including Sprague-Dawley (SD) rats and Rhesus monkeys. In these studies, oral administration of **HSK0935** led to a robust and dose-dependent increase in urinary glucose excretion, confirming its potent SGLT2 inhibitory activity in a physiological setting[1].

Table 2: In Vivo Glucosuric Effect of HSK0935

Animal Model	Route of Administration	Effect
Sprague-Dawley Rats	Oral	Robust urinary glucose excretion
Rhesus Monkeys	Oral	Significant and sustained urinary glucose excretion

Experimental Protocols In Vitro SGLT2 and SGLT1 Inhibition Assay

The inhibitory activity of **HSK0935** on human SGLT1 and SGLT2 was determined using a cell-based assay. Chinese Hamster Ovary (CHO) cells stably expressing either hSGLT1 or hSGLT2



were utilized. The assay measured the uptake of a radiolabeled glucose analog, 14 C- α -methyl-D-glucopyranoside (14 C-AMG), in the presence of varying concentrations of the test compound.

Protocol:

- Cell Culture: CHO cells stably transfected with hSGLT1 or hSGLT2 were cultured in appropriate media and seeded into 96-well plates.
- Compound Incubation: On the day of the assay, the cell monolayers were washed with a sodium-containing buffer. The cells were then incubated with various concentrations of HSK0935 for a predetermined period.
- Glucose Uptake: 14C-AMG was added to each well to initiate the uptake reaction.
- Termination and Measurement: After incubation, the uptake was terminated by washing the cells with ice-cold buffer. The cells were then lysed, and the amount of ¹⁴C-AMG taken up was quantified using a scintillation counter.
- Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Urinary Glucose Excretion Studies

The in vivo glucosuric effect of **HSK0935** was evaluated in normal Sprague-Dawley rats and Rhesus monkeys.

Protocol (Sprague-Dawley Rats):

- Animal Acclimation: Male Sprague-Dawley rats were acclimated to individual metabolic cages.
- Dosing: HSK0935 was administered orally at various doses. A vehicle control group was also included.
- Urine Collection: Urine was collected over a 24-hour period post-dosing.
- Glucose Measurement: The total volume of urine was measured, and the glucose concentration in the urine was determined using a glucose oxidase method.



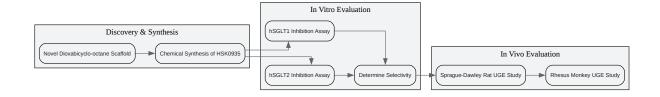
 Data Analysis: The total amount of glucose excreted in the urine over 24 hours was calculated for each dose group and compared to the vehicle control.

Protocol (Rhesus Monkeys):

- Animal Handling: Conscious, chair-restrained male Rhesus monkeys were used.
- Dosing: HSK0935 was administered orally.
- Urine Collection: Urine was collected at specified intervals over a defined period.
- Glucose Measurement: Urinary glucose concentrations were measured using a validated analytical method.
- Data Analysis: The cumulative urinary glucose excretion was calculated and plotted over time.

Signaling Pathway and Experimental Workflow

The development and evaluation of **HSK0935** followed a structured workflow from initial concept to in vivo validation.

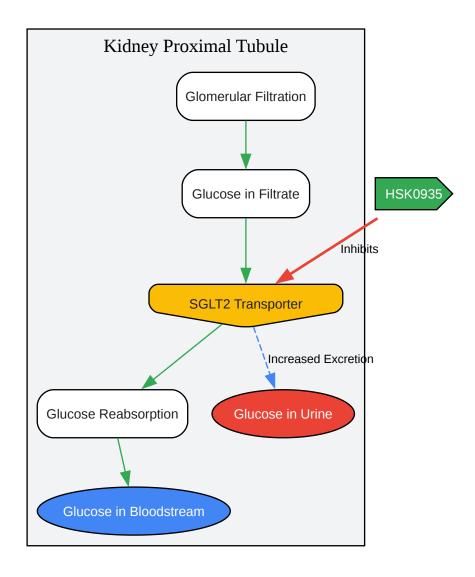


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Caption: Workflow for the discovery and preclinical evaluation of **HSK0935**.

The mechanism of action of **HSK0935** is centered on its effect on renal glucose handling.





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Caption: Mechanism of action of **HSK0935** via SGLT2 inhibition in the kidney.

Conclusion

HSK0935 is a potent and highly selective SGLT2 inhibitor with a novel chemical scaffold. Preclinical data demonstrate its ability to effectively block renal glucose reabsorption, leading to significant urinary glucose excretion. These findings support the continued development of **HSK0935** as a potential new therapeutic option for the treatment of type 2 diabetes. Further clinical investigations are warranted to establish its safety and efficacy profile in humans.



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References

- 1. Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935) for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HSK0935: A Technical Overview of its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607982#hsk0935-discovery-and-development]

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